BenchChemオンラインストアへようこそ!

Dehydroepiandrosterone Sulfate

Pharmacokinetics Steroid metabolism Clinical endocrinology

Choose DHEA-S (CAS 651-48-9) for experiments where unconjugated DHEA or pregnenolone sulfate confound results. DHEA-S provides a 10–20 h half-life vs. DHEA's 15–30 min, enabling sustained systemic exposure without frequent re-dosing. Unique γ-subunit-dependent GABAA receptor modulation—80% current blockade in α1β1γ2S vs. 30% in α1β1 (Kd ~4.5 μM)—is not replicated by pregnenolone sulfate. As a positive allosteric NMDA modulator (50 nM–1 μM) with distinct sigma-1 agonist activity, this compound is essential for subunit-specific neurosteroid research. ≥98% purity, suitable for LC-MS/MS calibration (ID-LC-MS/MS range: 0.800–8,400 ng/mL, uncertainty 3.5–5.6%).

Molecular Formula C19H28O5S
Molecular Weight 368.5 g/mol
CAS No. 651-48-9
Cat. No. B1678050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroepiandrosterone Sulfate
CAS651-48-9
SynonymsDehydroepiandrosterone Sulfate
Dehydroisoandrosterone Sulfate
DHA Sulfate
DHEA Sulfate
Prasterone Sulfate
Sulfate, Dehydroepiandrosterone
Sulfate, Dehydroisoandrosterone
Sulfate, DHA
Sulfate, DHEA
Sulfate, Prasterone
Molecular FormulaC19H28O5S
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C
InChIInChI=1S/C19H28O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,13-16H,4-11H2,1-2H3,(H,21,22,23)/t13-,14-,15-,16-,18-,19-/m0/s1
InChIKeyCZWCKYRVOZZJNM-USOAJAOKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroepiandrosterone Sulfate (DHEA-S, CAS 651-48-9): Technical Baseline for Scientific Procurement


Dehydroepiandrosterone sulfate (DHEA-S, CAS 651-48-9), also known as prasterone sulfate, is a C19 endogenous sulfated steroid produced predominantly by the adrenal cortex [1]. It circulates in human plasma at the highest concentration of any steroid hormone, with a molecular weight of 368.49 g/mol (formula C19H28O5S) . As a sulfated conjugate, DHEA-S exhibits markedly enhanced aqueous solubility relative to its unconjugated counterpart DHEA, facilitating its function as a stable circulating reservoir . Its biological significance extends beyond hormonal precursor status to include well-characterized neurosteroid activity at the NMDA, GABAA, and sigma-1 receptors [2]. The compound is supplied as a white crystalline powder, soluble in DMSO at approximately 90–100 mg/mL, and requires storage at -20°C for long-term stability .

Why DHEA-Sulfate Cannot Be Substituted with Unconjugated DHEA or Alternative Sulfated Neurosteroids


Substituting dehydroepiandrosterone sulfate (CAS 651-48-9) with unconjugated DHEA fundamentally alters experimental outcomes due to divergent physicochemical, pharmacokinetic, and receptor pharmacology profiles. Unconjugated DHEA exhibits a short plasma half-life of 15–30 minutes in humans and undergoes extensive first-pass hepatic metabolism, whereas DHEA-S demonstrates a 10–20 hour half-life and ~300-fold higher circulating concentration [1][2]. Critically, a 2005 study found no evidence for hepatic conversion of DHEA-S back to DHEA in vivo, challenging the notion of free interconversion and confirming that DHEA-S is not a simple prodrug pool for DHEA regeneration [3]. At the receptor level, DHEA-S acts as a negative allosteric modulator of GABAA receptors and a positive allosteric modulator of NMDA receptors, whereas unconjugated DHEA displays a distinct pharmacological signature, including more pronounced sigma-1 agonist activity [4]. Furthermore, among sulfated neurosteroids, DHEA-S and pregnenolone sulfate (PREGS) exhibit differential subunit-dependent modulation of GABAA receptors, with DHEA-S showing unique γ-subunit enhancement of efficacy that is not observed with PREGS [5]. These quantifiable, receptor-subtype-specific differences preclude any assumption of functional equivalence in experimental systems.

Quantitative Differentiation Evidence for Dehydroepiandrosterone Sulfate (CAS 651-48-9) Procurement Decisions


DHEA-Sulfate Exhibits ~20-40× Longer Plasma Half-Life than Unconjugated DHEA

Dehydroepiandrosterone sulfate demonstrates a significantly extended plasma residence time compared to unconjugated DHEA, a critical differentiator for both in vivo experimental design and diagnostic utility. Multiple independent sources converge on DHEA-S half-life values ranging from 7–10 hours to nearly 24 hours in humans, whereas unconjugated DHEA exhibits a short half-life of approximately 15–30 minutes in human circulation [1][2]. An early guinea pig study reported plasma half-life values of 2.5–3.0 minutes for DHEA sulfate versus 7.25–8.25 minutes for free DHEA in that model system [3]. The substantially slower metabolic clearance of DHEA-S is attributed to its high plasma protein binding and resistance to hepatic first-pass degradation. This pharmacokinetic distinction makes DHEA-S the preferred analyte for assessing adrenal androgen reserve in clinical settings, as its concentration remains stable and does not exhibit significant diurnal variation, unlike unconjugated DHEA [4].

Pharmacokinetics Steroid metabolism Clinical endocrinology

DHEA-Sulfate Circulates at ~300-Fold Higher Concentration than Unconjugated DHEA

A defining quantitative characteristic of dehydroepiandrosterone sulfate is its overwhelming abundance in systemic circulation relative to unconjugated DHEA. In human blood, DHEA-S concentrations are approximately 300 times higher than those of free DHEA, with approximately 98% of total circulating DHEA existing in the sulfated form [1][2]. Some sources report a plasma concentration ratio of DHEA-S to DHEA approaching 1000:1 [3]. This concentration differential arises from the combination of continuous adrenal secretion, slow metabolic clearance, and the fact that DHEA-S does not circulate bound to sex hormone-binding globulin (SHBG), making it freely available for measurement [3]. In practical terms, serum DHEA-S levels in young adults typically range from 65–640 μg/dL (1.8–17.3 μmol/L) depending on age and sex, whereas unconjugated DHEA levels are approximately 2–3 orders of magnitude lower [4]. This quantitative disparity is not merely academic—it directly impacts assay selection, detection sensitivity requirements, and the interpretation of experimental manipulations targeting the DHEA/DHEA-S axis.

Endocrine physiology Steroid reservoir Clinical diagnostics

DHEA-Sulfate Modulates NMDA Receptors as a Positive Allosteric Modulator at 50 nM–1 μM

Dehydroepiandrosterone sulfate functions as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor within a defined concentration window of 50 nM to 1 μM [1]. This excitatory neuromodulatory activity distinguishes DHEA-S from unconjugated DHEA, which displays a weaker or different modulatory profile at the NMDA receptor. The positive modulation of NMDA receptor function by DHEA-S has been functionally validated in vivo, where increased spinal DHEA-S enhances NMDA-mediated nociception through phosphorylation of the NR1 subunit, an effect that is dependent on sigma-1 receptor activation [2]. In the broader class of sulfated neurosteroids, DHEA-S shares NMDA-PAM activity with pregnenolone sulfate (PREGS); however, these two steroids exhibit differential signaling through sigma receptors, with DHEA-S acting as a sigma-1 agonist whereas PREGS functions as a sigma-1 inverse agonist [3]. This divergence in downstream signaling mechanisms means that DHEA-S and PREGS cannot be treated as interchangeable NMDA modulators in experimental designs.

Neuropharmacology NMDA receptor Excitatory neurotransmission

DHEA-Sulfate GABAA Receptor Inhibition Shows γ-Subunit-Dependent Efficacy Enhancement Unlike Pregnenolone Sulfate

Dehydroepiandrosterone sulfate acts as a negative allosteric modulator (NAM) of the GABAA receptor, but critically, its inhibitory efficacy is enhanced by the presence of the γ subunit—a property not shared by the structurally similar sulfated neurosteroid pregnenolone sulfate (PS). In recombinant human GABAA receptors expressed in HEK293 cells, saturating concentrations of DHEA-S blocked approximately 80% of currents mediated by α1β1γ2S subunit-containing receptors, whereas inhibition was limited to only 30% in receptors containing only α1 and β1 subunits [1]. The IC50 of DHEA-S was identical with or without the γ subunit, indicating that the γ subunit enhances maximal efficacy (block percentage) without altering binding affinity. In contrast, neither the affinity nor the efficacy of pregnenolone sulfate was altered by the γ subunit [1]. In a separate study using primary cultured neurons from fetal rat ventral midbrain, DHEA-S blocked GABAA receptors with an apparent dissociation constant (Kd) of 4.5 μM [2]. These subunit-dependent mechanistic differences provide a clear experimental rationale for selecting DHEA-S over alternative sulfated neurosteroids when investigating GABAA receptor pharmacology in systems containing the γ2S subunit.

GABAA receptor Neurosteroid pharmacology Ion channel modulation

Oral DHEA Administration Produces Dose-Dependent DHEA-S AUC Increases: 50 mg Restores Young Adult Levels

In a randomized, placebo-controlled crossover study of 14 healthy elderly men (mean age 58.8 years) with baseline serum DHEA-S concentrations below 4.1 μmol/L (1500 ng/mL), oral administration of 50 mg DHEA increased serum DHEA-S area under the curve (AUC 0–12 h) from a placebo baseline of 33 ± 9 μmol/L·h to 114 ± 19 μmol/L·h [1]. Administration of 100 mg DHEA further elevated DHEA-S AUC to 164 ± 36 μmol/L·h. Notably, the 50 mg dose restored serum DHEA-S concentrations to levels typically observed in young healthy adults, whereas 100 mg produced supraphysiological concentrations [1]. In contrast, unconjugated DHEA AUC increases were far more modest: from 108 ± 22 nmol/L·h (placebo) to 252 ± 45 nmol/L·h (50 mg) and 349 ± 72 nmol/L·h (100 mg). This pharmacokinetic study quantitatively demonstrates that oral DHEA serves primarily as a precursor for DHEA-S formation in vivo, with DHEA-S accumulating to micromolar-hour concentrations versus nanomolar-hour concentrations for the parent compound—a difference of approximately 400- to 500-fold in AUC magnitude. These data establish a quantitative framework for dose selection in studies requiring restoration of physiological DHEA-S levels.

Pharmacokinetics Hormone replacement Clinical pharmacology

DHEA-Sulfate Requires ID-LC-MS/MS Reference Measurement Procedure for Accurate Quantification; Immunoassays Exhibit Cross-Reactivity

Accurate quantification of dehydroepiandrosterone sulfate in biological matrices presents distinct analytical challenges that differentiate it from other steroids for procurement of reference standards and assay development. Immunoassays for DHEA-S lack sensitivity and specificity, being vulnerable to cross-reactivity with endogenous interferences including testosterone, epi-testosterone, unconjugated DHEA, 5α-dihydrotestosterone, and estrone [1]. A validated isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) has been developed that demonstrates superior selectivity and matrix independence across a measuring range of 0.800–8,400 ng/mL (2.17–22,800 nmol/L) [1]. This RMP exhibited a relative bias between -1.9% and 0.3% for surrogate matrix samples, with standard measurement uncertainties of 4.0–5.6% for the low range and 3.5–4.2% for the high range [1]. The method enabled unambiguous differentiation between DHEA-S and other androgens, addressing a key limitation of immunoassay-based approaches [1]. For procurement, this evidence supports the necessity of high-purity DHEA-S reference material for LC-MS/MS calibration, as immunoassay methods are demonstrably compromised by cross-reactivity with structurally related steroids [2].

Analytical chemistry Mass spectrometry Clinical assay validation

Dehydroepiandrosterone Sulfate (CAS 651-48-9): Evidence-Based Application Scenarios for Scientific and Industrial Use


Neurosteroid Pharmacology: GABAA Receptor Subunit-Dependent Inhibition Studies

Based on evidence that DHEA-S exhibits γ-subunit-dependent enhancement of GABAA receptor inhibition (80% current blockade in α1β1γ2S receptors versus 30% in α1β1 receptors), with an apparent Kd of 4.5 μM in neuronal preparations, this compound is uniquely suited for experiments investigating subunit-specific neurosteroid modulation of inhibitory neurotransmission [1][2]. The differential γ-subunit sensitivity distinguishes DHEA-S from pregnenolone sulfate, which shows no such subunit dependence, making DHEA-S the compound of choice for studies requiring pharmacological dissection of γ2S-containing versus γ-subunit-lacking GABAA receptor populations [1].

Analytical Reference Standard for LC-MS/MS Method Development and Validation

Given that immunoassays for DHEA-S exhibit significant cross-reactivity with testosterone, DHEA, 5α-dihydrotestosterone, and estrone, high-purity DHEA-S is required for calibrating and validating LC-MS/MS-based quantification methods [3]. The recently established ID-LC-MS/MS reference measurement procedure provides a traceable framework for method validation across a measuring range of 0.800–8,400 ng/mL, with documented measurement uncertainties of 3.5–5.6% [3]. Procurement of characterized DHEA-S reference material enables accurate calibration curves, system suitability testing, and long-term method robustness assessment.

In Vivo Pharmacokinetic Studies Requiring Sustained Steroid Exposure

The 20- to 40-fold longer plasma half-life of DHEA-S (~10–20 hours in humans) compared to unconjugated DHEA (~15–30 minutes) establishes this compound as the appropriate choice for experimental protocols requiring sustained systemic exposure without frequent re-dosing [4][5]. Oral administration of 50 mg DHEA in humans increases DHEA-S AUC to 114 ± 19 μmol/L·h, restoring youthful physiological concentrations, whereas 100 mg produces supraphysiological levels (164 ± 36 μmol/L·h) [6]. These quantitative parameters inform dose selection and sampling schedules in translational studies of adrenal androgen replacement.

NMDA Receptor Positive Allosteric Modulation Studies at 50 nM–1 μM

DHEA-S functions as a positive allosteric modulator of NMDA receptors within a defined concentration range of 50 nM to 1 μM, an activity validated in vivo by enhanced NMDA-mediated nociception in spinal cord preparations [7][8]. The compound's distinct sigma-1 receptor pharmacology (agonist activity for DHEA-S versus inverse agonist activity for pregnenolone sulfate) provides an additional layer of experimental specificity for studies examining sigma-1-dependent NMDA modulation [9]. Researchers should note that DHEA-S concentrations exceeding 1 μM may produce off-target effects at sigma-1 receptors (Kd > 50 μM) [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydroepiandrosterone Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.